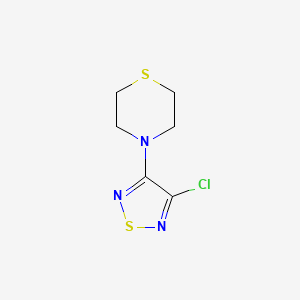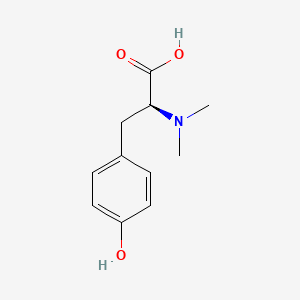
(2S)-2-(二甲氨基)-3-(4-羟基苯基)丙酸
描述
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as DHPAA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. DHPAA belongs to the class of amino acids and is structurally similar to the neurotransmitter dopamine.
科学研究应用
作用机制
Target of Action
The primary target of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as dimethyltyrosine, is the reactive oxygen species (ROS) present in the mitochondria . The compound is known to interact with these ROS, which play a crucial role in various cellular processes and are implicated in several diseases when their levels become imbalanced .
Mode of Action
Dimethyltyrosine acts as an antioxidant, scavenging ROS in the mitochondria . It is part of a class of compounds known as Szeto-Schiller (SS) peptides, which have a structural motif that alternates between aromatic residues and basic amino acids . The antioxidant action of these peptides, including dimethyltyrosine, can be attributed to their ability to reduce mitochondrial ROS . This reduction in ROS inhibits mitochondrial permeability transition and the release of cytochrome c, thereby preventing oxidant-induced cell death .
Biochemical Pathways
The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . Dimethyltyrosine, being a derivative of tyrosine, is likely involved in similar biochemical pathways.
Result of Action
The primary result of the action of dimethyltyrosine is the prevention of oxidant-induced cell death . By reducing mitochondrial ROS, these peptides inhibit mitochondrial permeability transition and cytochrome c release . This action has potential therapeutic implications, particularly in conditions characterized by oxidative stress.
Action Environment
The action of dimethyltyrosine is influenced by the cellular environment, particularly the presence of ROS. Environmental stressors that increase ROS production could potentially enhance the antioxidant action of dimethyltyrosine . .
实验室实验的优点和局限性
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its properties are well understood. However, there are also limitations to using (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid in lab experiments. It is a synthetic compound that may not accurately represent the properties of natural compounds. It may also have side effects that need to be carefully monitored.
未来方向
There are a number of future directions for the study of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid. It has potential applications in the treatment of neurodegenerative disorders, cancer, diabetes, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid and its potential therapeutic uses. Studies are also needed to determine the safety and efficacy of (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid in humans.
属性
IUPAC Name |
(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGAKCAAJOICV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DMT interact with opioid receptors?
A1: DMT is a crucial component of many opioid peptides and peptidomimetics. Its incorporation, often at the N-terminus, influences the molecule's interaction with opioid receptors (mu, delta, kappa). The two methyl groups on the aromatic ring of DMT introduce steric constraints, affecting the molecule's conformation and thus its binding affinity and selectivity for different opioid receptor subtypes [, , , , , ].
Q2: Does DMT itself have opioid activity?
A2: DMT is not known to possess intrinsic opioid activity. Its role is primarily to modify the pharmacological properties of the opioid peptides it is incorporated into. [, , , ]
Q3: What are the downstream effects of DMT-containing opioid peptides binding to opioid receptors?
A3: DMT-containing peptides, depending on their structure and the receptor subtype they target, can elicit various downstream effects like:
- Analgesia: Activation of mu opioid receptors primarily contributes to pain relief. [, , , ]
- Modulation of neurotransmitter release: Opioid receptors regulate the release of neurotransmitters like dopamine, serotonin, and norepinephrine, impacting mood, reward, and other physiological processes. [, ]
- Respiratory depression: A well-known side effect of some opioids, particularly those with strong mu receptor agonism. []
Q4: What is the molecular formula and weight of DMT?
A4: DMT has the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol.
Q5: Is there spectroscopic data available for DMT?
A5: While the provided articles focus on the pharmacological aspects of DMT-containing peptides, they do not delve into the detailed spectroscopic characterization of DMT itself.
Q6: How does the incorporation of DMT into opioid peptides affect their potency?
A6: Incorporating DMT often increases the potency of opioid peptides, particularly at the mu receptor. This is evident in peptides like [Dmt1]DALDA, which exhibits significantly higher potency than its Tyr1 counterpart. [, ]
Q7: Does the stereochemistry of DMT influence its effects on opioid peptide activity?
A7: Yes, the stereochemistry of DMT plays a crucial role. Studies using different isomers of DMT-substituted deltorphin and enkephalin analogs have shown significant variations in their antinociceptive potency and receptor selectivity. This highlights the importance of specific spatial arrangements for optimal receptor interactions. [, , ]
Q8: Can DMT be used to modulate the selectivity of opioid peptides towards different opioid receptor subtypes?
A8: Yes, studies show that incorporating DMT can shift the receptor subtype selectivity. For example, while DPDPE is primarily a δ1 agonist, the introduction of DMT in [TMT1]DPDPE analogs increased their affinity for μ receptors. Similarly, DMT-Tic peptides display varying levels of selectivity towards mu, delta, and kappa receptors depending on the specific modifications. [, , ]
Q9: Are there formulation strategies to improve the stability, solubility, or bioavailability of DMT-containing peptides?
A9: Yes, several strategies have been explored to improve the drug-like properties of DMT-containing peptides:
- Glycosylation: Adding sugar moieties to the peptide can enhance stability and potentially improve bioavailability by facilitating transport across biological barriers. []
- Lipophilic modifications: Adding lipophilic groups, like 2-aminodecanoic acid, can enhance membrane permeability and improve metabolic stability, as seen with lipo-endomorphin-1 derivatives. []
- Cyclization: Creating cyclic peptides can increase resistance to enzymatic degradation and potentially improve their bioavailability and duration of action. [, ]
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of DMT-containing peptides?
A10: The PK/PD properties depend on the specific peptide sequence and modifications. For example, [Dmt1]DALDA demonstrates an ability to cross the blood-brain barrier, leading to potent centrally mediated analgesia following systemic administration. This is in contrast to some other opioid peptides that show limited ability to cross the blood-brain barrier. [, , , ]
Q11: Have DMT-containing peptides demonstrated efficacy in preclinical models of pain?
A11: Yes, many DMT-containing opioid peptides, including [Dmt1]DALDA and lipo-endomorphin-1 derivatives, have shown potent antinociceptive effects in various animal models of pain, including acute pain models like the tail-flick and hot-plate tests, as well as chronic pain models like the chronic constriction injury model of neuropathic pain. [, , , ]
Q12: Are there any DMT-containing opioid peptides currently in clinical trials?
A12: While the provided research highlights the therapeutic potential of several DMT-containing opioid peptides, it doesn't mention any specific compounds being evaluated in clinical trials.
Q13: What is known about the toxicity and safety profile of DMT-containing peptides?
A13: Toxicity profiles vary depending on the specific peptide sequence. While some DMT-containing peptides, like [Dmt1]DALDA, have shown reduced respiratory depression compared to morphine in preclinical studies, a comprehensive safety assessment requires further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





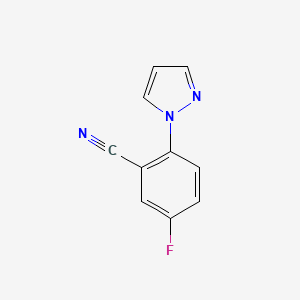
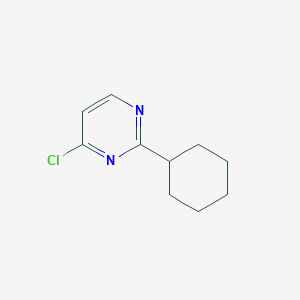
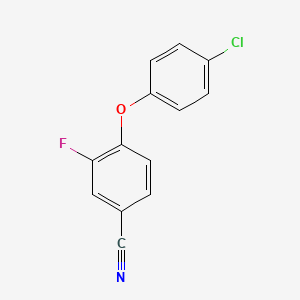
![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)
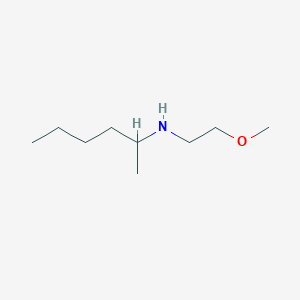
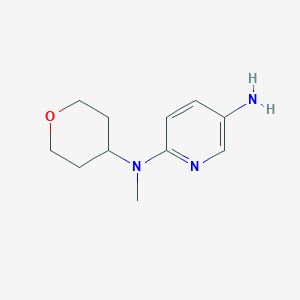
![2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1461628.png)
![(Hexan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461629.png)
